![molecular formula C12H13NO3 B1637285 4-Propoxy-1H-indole-2-carboxylic acid CAS No. 878424-53-4](/img/structure/B1637285.png)
4-Propoxy-1H-indole-2-carboxylic acid
Overview
Description
4-Propoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) . This indicates the presence of a propoxy group attached to the 4-position of the indole ring and a carboxylic acid group attached to the 2-position.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Oxidation Chemistry : Indole-2-carboxylic acid, a related compound, has been studied for its oxidation chemistry in neutral aqueous solutions. The products of electrode reactions were characterized as various dioxindoles and linked dimers, which are essential for understanding the redox mechanism of these compounds (Goyal & Sangal, 2005).
Synthesis and Characterization : Indole-2-carboxylic acid derivatives have been synthesized and characterized for their potential therapeutic applications. A series of compounds were synthesized and screened for antibacterial and antifungal activities, showing significant biological activity (Raju et al., 2015).
Electrochemical Detection : Electrochemical platforms using 4-aminosalicylic acid have been investigated for the quantification of uric acid in urine samples. This research shows the potential application of these compounds in developing sensitive and selective biosensors (Cruz et al., 2017).
Catalytic Applications : Research has been conducted on the use of indole-3-carboxylic acids in palladium-catalyzed oxidative coupling with alkynes. This method is significant for the synthesis of biologically active compounds and demonstrates the application of these compounds in organic synthesis (Yamashita et al., 2009).
Polymer Chemistry : Indole-5-carboxylic acid monomer was electropolymerized and modified with copper ions to act as an oxygen reduction catalyst. This research illustrates the application of these compounds in materials science, particularly in developing efficient catalysts (Yu et al., 2014).
Medicinal Chemistry : Indole-2-carboxylic acid is a versatile intermediate in the preparation of pharmaceutically active agents. Research has focused on developing practical synthesis methods for this compound, highlighting its importance in drug development (Jiang et al., 2017).
Phytohormone Analysis : Studies on the chemical analysis of phytohormones in plants have included indole-3-acetic acid, a related compound, demonstrating the role of these compounds in plant biology and their potential in agricultural research (Schmelz et al., 2003).
Future Directions
Indole derivatives, including 4-Propoxy-1H-indole-2-carboxylic acid, have immense potential for further exploration due to their diverse biological activities . Future research could focus on the development of new therapeutic agents based on the indole scaffold, targeting various diseases such as cancer, viral infections, and more .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes and proteins through the formation of hydrogen bonds . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological effects .
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit the replication of various RNA and DNA viruses . Additionally, indole derivatives can be involved in the bioconversion of tryptophan, an essential amino acid .
Pharmacokinetics
The compound’s molecular weight is 21924 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It’s known that indole derivatives can exhibit a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
properties
IUPAC Name |
4-propoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHLAKZJVBZOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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